![molecular formula C20H18Cl2O5 B2688161 2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-00-7](/img/structure/B2688161.png)
2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
The compound “2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is likely an organic compound containing a benzofuran ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan ring . It also contains methoxy (OCH3) and carboxylate (COO-) functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, two methoxy groups, and a carboxylate group . The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylate group . These groups could potentially make the compound more reactive towards electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : Compound X belongs to the class of pinacol boronic esters, which are valuable building blocks in organic synthesis . These esters are bench-stable, easy to purify, and commercially available. Researchers use them extensively for Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations (e.g., alkenylations, alkynylations, and arylations).
- Protodeboronation : While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron moiety) remains less explored. Compound X offers a radical-based approach for protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
Polymer Chemistry
- Copolymers : Compound X can be incorporated into novel copolymers. For instance, it has been used in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit interesting optical and electrochemical properties .
Oligonucleotide Modifications
- 2’-O-Methoxyethyl (MOE) Modifications : Located in the ideal oligo position, MOE modifications enhance nuclease resistance, reduce off-target effects, and slightly increase hybridization affinities. Researchers commonly use MOE-modified oligos for antisense, siRNA, aptamer, or gRNA-based research .
Catalytic Mitsunobu Reactions
- Organocatalysis : Ethyl 2-arylhydrazinecarboxylates, structurally related to Compound X, serve as organocatalysts for Mitsunobu reactions. These hydrazinecarboxylates undergo aerobic oxidation with a catalytic amount of iron phthalocyanine, leading to the formation of 2-arylazocarboxylates. This reaction provides a valuable synthetic tool for constructing complex molecules .
Phenolic Derivatives
- 4-(2-Methoxyethyl)phenol : Compound X shares structural similarities with 4-(2-methoxyethyl)phenol. This phenolic derivative has applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Researchers explore its antioxidant properties, biological activities, and potential as a building block for novel compounds .
Natural Product Synthesis
- Total Synthesis : Compound X has been employed in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. Its unique reactivity allows access to complex molecular frameworks, making it valuable for natural product chemistry .
properties
IUPAC Name |
2-methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O5/c1-12-19(20(23)25-8-7-24-2)16-10-15(5-6-18(16)27-12)26-11-13-3-4-14(21)9-17(13)22/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKUNCUJAMSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
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